N-benzyl-3-iodo-N-methylbenzamide
Description
N-Benzyl-3-iodo-N-methylbenzamide is a substituted benzamide derivative characterized by an iodine atom at the 3-position of the benzene ring and N-benzyl and N-methyl groups on the amide nitrogen. The iodine substituent may confer unique electronic and steric properties, enabling applications in halogen-bonding interactions, catalysis, or as a radiolabeled intermediate.
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-benzyl-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11H2,1H3 |
InChI Key |
INYPUCDYEWDTNQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, synthetic, and functional differences between N-benzyl-3-iodo-N-methylbenzamide and related benzamide derivatives.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Electronic Comparisons
- Substituent Effects: Iodo vs. N-Substituents: The benzyl group increases lipophilicity compared to DEET’s diethyl groups, which may reduce skin absorption but improve stability in organic solvents.
Physicochemical and Functional Properties
- Crystallography: 3-Chloro-N-phenylbenzamide adopts a monoclinic crystal system (space group P21/c), stabilized by intermolecular hydrogen bonds . The iodine atom in this compound may promote distinct packing patterns via halogen interactions.
- Biological Activity : DEET’s diethyl groups facilitate rapid skin penetration and insect repellency , whereas the benzyl group in the target compound may limit bioavailability but enhance thermal stability.
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